1-Bromo-4-ethoxynaphthalene

Overview

Description

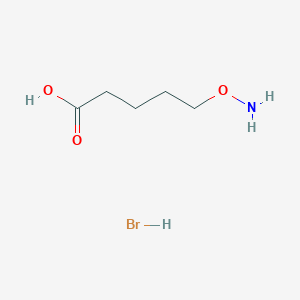

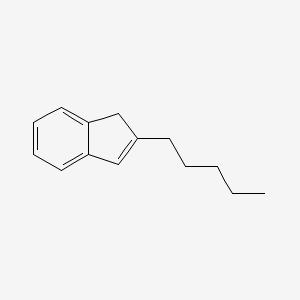

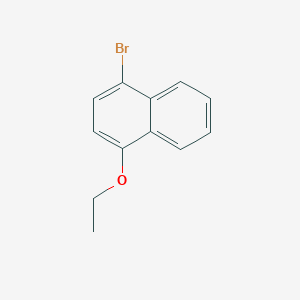

1-Bromo-4-ethoxynaphthalene (1-BE) is a synthetic organic compound belonging to the class of naphthalenes, which are organic compounds composed of two fused benzene rings. It is a colorless, crystalline solid with a melting point of 77°C and a boiling point of 181°C. 1-BE is widely used in the synthesis of organic compounds, and has been studied for its potential applications in pharmaceuticals, materials science, and other fields.

Scientific Research Applications

Synthesis and Chemical Interactions

Preparation of Hydroxy Naphthalen Derivatives : The compound is used in the preparation of 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one by refluxing with glacial acetic acid in the presence of fused ZnCl2, which is a precursor for further chemical synthesis (V. M. Sherekar, K. P. Kakade, N. S. Padole, 2021).

Intermediate in Anti-inflammatory Agents : 2-Bromo-6-methoxynaphthalene, closely related to 1-Bromo-4-ethoxynaphthalene, is an important intermediate in the preparation of non-steroidal anti-inflammatory agents like nabumetone and naproxen. Various synthesis methods, including environmentally benign substitutes for methyl halides and dimethyl sulfate, have been explored for this compound (Wei-Ming Xu, Hong-Qiang He, 2010).

Functionalization of Methyl Group : The acid-catalyzed cleavage of related naphthalene derivatives leads to various functionalized products, demonstrating the versatility of such compounds in chemical synthesis (C. W. Jefford, J. Rossier, S. Kohmoto, J. Boukouvalas, 1984).

Vibrational Mode Analysis : Studies on compounds like 1-bromo 4-fluoronaphthalene, closely related to this compound, focus on vibrational spectra analysis, contributing to the understanding of molecular structures and interactions (V. Krishnakumar, N. Prabavathi, S. Muthunatesan, 2008).

Pharmaceutical and Biological Studies

Antimicrobial Activities : Some derivatives synthesized from compounds related to this compound have been screened for antimicrobial activities and found to possess excellent antimicrobial properties (V. M. Sherekar, K. P. Kakade, N. S. Padole, 2021).

Fluorescent Labeling in Pharmaceuticals : 2-Bromoacetyl-6-methoxynaphthalene, closely related to this compound, has been used as a pre-chromatographic fluorescent labeling reagent for the HPLC analysis of bile acids and other pharmaceutical compounds, demonstrating its application in pharmaceutical analysis (V. Cavrini, R. Gatti, A. Roda, C. Cerré, P. Roveri, 1993).

Potential Anti-Cancer Drug : Experimental and theoretical studies on compounds like 2-bromo-6-methoxynaphthalene suggest potential anti-cancer drug applications due to their electronic properties and molecular docking studies indicating anti-cancer activities (Rinnu Sara Saji, J. Prasana, S. Muthu, J. George, 2021).

Mechanism of Action

Target of Action

1-Bromo-4-ethoxynaphthalene is a chemical compound with the molecular formula C12H11BrO It’s often used in organic synthesis, particularly in suzuki-miyaura coupling reactions .

Mode of Action

The mode of action of this compound is primarily through its role as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it acts as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst . The bromine atom in this compound is replaced by the organoboron compound, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway involving this compound . This reaction is a type of cross-coupling reaction, allowing for the formation of complex organic compounds from simpler precursors . The products of these reactions are often biologically active compounds, making this pathway important in pharmaceutical research .

Pharmacokinetics

As a reagent in organic synthesis, its pharmacokinetic properties may vary depending on the specific reaction conditions and the other compounds present .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds via Suzuki-Miyaura coupling reactions . These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the reaction environment . Additionally, the choice of catalyst can significantly impact the efficiency of the Suzuki-Miyaura coupling reactions .

properties

IUPAC Name |

1-bromo-4-ethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCMJOJYAZRKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610209 | |

| Record name | 1-Bromo-4-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20900-22-5 | |

| Record name | 1-Bromo-4-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

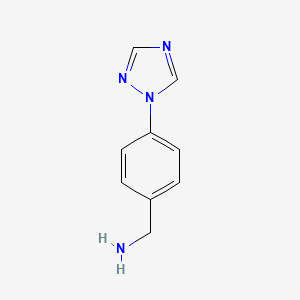

![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)

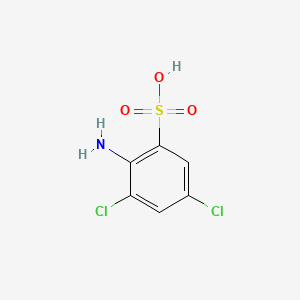

![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1612693.png)